5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide
Description
Properties
CAS No. |
518059-66-0 |
|---|---|
Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H11FN2O2/c16-10-4-5-13-9(6-10)7-14(18-13)15(20)17-11-2-1-3-12(19)8-11/h1-8,18-19H,(H,17,20) |
InChI Key |
FZKKPSDESKIZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate
The Friedel-Crafts acylation protocol, adapted from chloroindole derivatives, begins with commercially available ethyl 5-fluoroindole-2-carboxylate. Acylation at the C3 position employs acyl chlorides (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane catalyzed by AlCl₃ (Scheme 1A). For example, ethyl 3-acetyl-5-fluoroindole-2-carboxylate is obtained in 72–85% yield after purification via silica gel chromatography.
Reduction and Hydrolysis
The ketone group in the acylated product is reduced using triethylsilane (TES) in trifluoroacetic acid (TFA), yielding 3-alkyl-5-fluoroindole-2-carboxylates (e.g., ethyl 3-ethyl-5-fluoroindole-2-carboxylate). Subsequent hydrolysis with aqueous NaOH in ethanol furnishes the carboxylic acid intermediate, critical for amide coupling (Table 1).
Table 1: Key Intermediates via Friedel-Crafts Route
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| Ethyl 3-acetyl-5-fluoroindole-2-carboxylate | AlCl₃, acetyl chloride | 85 |
| Ethyl 3-ethyl-5-fluoroindole-2-carboxylate | TES, TFA | 78 |
| 5-Fluoro-1H-indole-2-carboxylic acid | NaOH, EtOH | 91 |
Hemetsberger–Knittel Indole Synthesis
Indole Core Construction
This method constructs the indole ring via Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For 5-fluoroindole derivatives, fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde) are condensed with methyl 2-azidoacetate to yield methyl 2-azidocinnamates. Thermolysis at 120–140°C induces cyclization, producing ethyl 5-fluoroindole-2-carboxylate in 65–70% yield.
Regioselectivity Challenges
Cyclization of asymmetrical substrates (e.g., 3-fluorobenzaldehyde) generates regioisomeric mixtures (5- vs. 7-fluoroindoles), necessitating chromatographic separation. Optimization of solvent (toluene) and temperature (130°C) improves 5-regioisomer selectivity to 4:1.
BOP-Mediated Amide Coupling
Reaction Conditions
The carboxylic acid intermediate is coupled with 3-aminophenol using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF at room temperature. This method, adapted from chloroindole analogs, achieves yields of 68–75% for the target carboxamide (Table 2).
Table 2: BOP-Mediated Coupling Optimization
| Carboxylic Acid | Amine | Time (h) | Yield (%) |
|---|---|---|---|
| 5-Fluoro-1H-indole-2-carboxylic acid | 3-Aminophenol | 8 | 72 |
Advantages Over Traditional Coupling Agents
BOP outperforms carbodiimide-based reagents (e.g., EDC) by minimizing racemization and side reactions, particularly with electron-rich amines like 3-aminophenol. The mild conditions (room temperature, 4–12 h) preserve the phenolic hydroxyl group without requiring protection.
High-Temperature Coupling Methods
Sodium Ethoxide-Promoted Reaction
In contrast, reports coupling ethyl 5-fluoroindole-2-carboxylate directly with 3-aminophenol in DMF or DMSO at 150–190°C using sodium ethoxide. While this one-step approach bypasses acid hydrolysis, yields are suboptimal (6–37%) due to decomposition under harsh conditions.
Limitations
Prolonged heating degrades both the indole ester and amine components, necessitating rigorous chromatographic purification. Furthermore, the phenolic hydroxyl group may undergo undesired O-alkylation or oxidation at elevated temperatures.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Key Advantage | Drawback |
|---|---|---|---|---|
| Friedel-Crafts + BOP coupling | 4 | 58 | High-purity product | Multi-step synthesis |
| Hemetsberger–Knittel + BOP | 3 | 49 | Regioselective indole formation | Low isomer separation yield |
| High-temperature coupling | 1 | 22 | One-pot reaction | Low yield, decomposition |
The BOP-mediated route offers the best balance of efficiency and yield, whereas high-temperature methods are less viable for scale-up.
Optimization Strategies and Challenges
Protecting Group Considerations
Although 3-aminophenol’s hydroxyl group remains unprotected in BOP-mediated couplings, competing acylation at oxygen is mitigated by the amine’s higher nucleophilicity. For scale-up, tert-butyldimethylsilyl (TBS) protection of the phenol could further improve yields but adds deprotection steps.
Solvent and Reagent Selection
Anhydrous DMF is optimal for BOP reactions, while DMSO accelerates decomposition at elevated temperatures. Substituent effects on the indole core (e.g., 5-fluoro vs. 5-chloro) marginally influence coupling rates, with fluoro derivatives reacting 15% faster due to reduced steric hindrance .
Chemical Reactions Analysis
Key Reaction Conditions and Yield Data
| Reaction Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Amide coupling | EDCI (1.5 eq.), HOBt (1.2 eq.), DIPEA | 70–85% | Flash chromatography |
| Hydrolysis (if ester) | NaOH (ethanolic) | N/A | Crystallization |
| Protection (if needed) | TMSCl (for hydroxyl group) | N/A | Column chromatography |
Note : Yields are extrapolated from similar indole-2-carboxamide syntheses .
Analytical Characterization
3.1 Spectroscopic Methods
-
NMR : Used to confirm amide bond formation (e.g., NH proton signals, aromatic regions) .
-
IR : Amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) .
-
Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass determination) .
3.2 Structural Features
-
Key functional groups :
Reactivity and Stability
4.1 Hydrolysis Sensitivity
Amide bonds are generally stable under mild conditions but may hydrolyze under strong acidic/basic conditions .
4.2 Potential Side Reactions
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide exhibit antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and cancer progression. For instance, indole derivatives have shown selective inhibition of these enzymes, making them potential candidates for cancer therapies .
Viral Infections
Due to its biological activity, there is potential for 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide to serve as a lead compound in the development of antiviral drugs. The fluorine atom's presence enhances the compound's binding affinity to viral proteins, which may inhibit viral replication .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluoroindole | Indole core with fluorine at position 5 | Antiviral, anticancer |
| N-(3-hydroxyphenyl)-1H-indole-2-carboxamide | Indole core with hydroxyl and carboxamide | Antimicrobial |
| 5-Chloro-N-(4-hydroxyphenyl)-1H-indole-2-carboxamide | Similar core with chlorine instead of fluorine | Anti-inflammatory |
| 5-Methyl-N-(2-hydroxyphenyl)-1H-indole-2-carboxamide | Methyl group at position 5 | Antioxidant |
This table illustrates how structural variations influence the biological activities of indole derivatives. The specific substitutions on the indole core significantly affect their pharmacological profiles and therapeutic potentials .
Research Findings
Recent studies have focused on synthesizing various substituted indole-2-carboxamides to evaluate their biological activities. The structure-activity relationship (SAR) studies indicate that modifications at different positions of the indole ring can enhance or diminish the desired pharmacological effects .
Example Study:
A study demonstrated that certain derivatives exhibited strong antiproliferative activity against osteosarcoma cell lines, indicating that structural modifications can lead to improved anticancer properties . These findings highlight the importance of continued research into the synthesis and evaluation of new derivatives based on the core structure of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s fluorine atom and hydroxyphenyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Yields vary significantly based on substituents. For example, compound 46 (95% yield, ) with a piperidin-1-yl group demonstrates higher efficiency compared to benzoylphenyl derivatives (37.5%, ).
- Substituent Impact: Electron-donating groups (e.g., diethylamino) may stabilize intermediates, while bulky groups (e.g., benzoyl) reduce yields due to steric hindrance .
Pharmacological and Physicochemical Properties
Key Observations :
- Activity Mechanisms: Anthraquinone-containing analogs () show lipid-lowering effects, likely via PPAR-γ modulation, whereas piperazine/piperidine derivatives () may target G protein-coupled receptors (e.g., CB1) .
- Solubility : Hydroxyphenyl and benzyl derivatives are expected to have moderate aqueous solubility due to polar groups, contrasting with highly lipophilic benzoylphenyl analogs .
Spectroscopic and Analytical Data
- NMR Shifts: The 3-hydroxyphenyl group in the target compound would exhibit a broad singlet near δ 9.25 ppm (NHCO) and aromatic protons between δ 6.8–7.4 ppm, similar to compound 3 in . Diethylamino-substituted analogs (e.g., 44) show upfield shifts for ethyl groups (δ 1.2–1.7 ppm) and downfield aromatic protons due to electron donation .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for fluorinated indoles typically range between 350–420 m/z, consistent with compounds 3 (359 m/z) and FIPI (421 m/z) .
Biological Activity
5-Fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the 5-position of the indole ring, which is known to influence biological activity through mechanisms such as bioisosterism. The presence of the hydroxyl group at the 3-position of the phenyl moiety enhances hydrogen bonding capabilities, potentially increasing its interaction with biological targets.
1. Antiproliferative Effects
Research has indicated that derivatives of indole-2-carboxamide, including 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H1975 (NSCLC) | 0.05 | EGFR T790M inhibition |
| PC9 | 0.08 | EGFR signaling pathway disruption |
| SNU16 | 0.077 | Induction of apoptosis |
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit certain enzymes critical for cancer progression. For instance, it shows promising results in inhibiting kinases involved in cell proliferation.
| Enzyme Target | IC50 (nM) | Effect |
|---|---|---|
| FGFR1 | 4.1 | Strong enzymatic inhibition |
| EGFR | 5.3 | Competitive inhibition |
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the indole scaffold. The introduction of a fluorine atom at the 5-position has been shown to enhance binding affinity to target receptors, while the hydroxyl group at the 3-position contributes to improved solubility and bioavailability.
Key Findings:
- Fluorine Substitution : Enhances receptor binding due to inductive effects.
- Hydroxyl Group : Increases hydrogen bonding potential, improving interaction with biological targets.
Case Study 1: Anticancer Activity
In a study involving various indole derivatives, 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide demonstrated significant cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Lipid-Lowering Effects
A series of derivatives, including those structurally related to 5-fluoro-N-(3-hydroxyphenyl)-1H-indole-2-carboxamide, were tested for lipid-lowering activity in Triton WR-1339-induced hyperlipidemia in rats. The results indicated a significant reduction in serum cholesterol levels, suggesting potential therapeutic applications in treating hyperlipidemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
